molecular formula C12H11N3O2 B13547501 3-(1H-benzimidazol-1-yl)-2,6-piperidinedione

3-(1H-benzimidazol-1-yl)-2,6-piperidinedione

Cat. No.: B13547501
M. Wt: 229.23 g/mol
InChI Key: BAKPTAUWMLOPKZ-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a benzodiazole ring fused to a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves the reaction of a benzimidazole derivative with a piperidine-2,6-dione precursor. One common method includes the condensation of 1H-benzimidazole with glutarimide under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole or piperidine derivatives .

Scientific Research Applications

3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and piperidine derivatives, such as:

Uniqueness

What sets 3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione apart is its unique combination of the benzodiazole and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-(benzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H11N3O2/c16-11-6-5-10(12(17)14-11)15-7-13-8-3-1-2-4-9(8)15/h1-4,7,10H,5-6H2,(H,14,16,17)

InChI Key

BAKPTAUWMLOPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C32

Origin of Product

United States

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